4-Ethoxy-2-fluoro-4'-[2-(4-pentylphenyl)ethyl]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl is an organic compound with a complex structure that includes ethoxy, fluoro, and biphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl typically involves multiple steps, including electrophilic aromatic substitution and Suzuki–Miyaura coupling reactionsThe Suzuki–Miyaura coupling is used to form the carbon-carbon bonds between the biphenyl and the pentylphenyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to facilitate the coupling reactions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. This compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’:4’,1’'-terphenyl
- 4’‘-Ethyl-2’-fluoro-4-propyl-1,1’:4’,1’'-terphenyl
Uniqueness
4-Ethoxy-2-fluoro-4’-[2-(4-pentylphenyl)ethyl]-1,1’-biphenyl is unique due to its specific combination of functional groups and structural features.
Eigenschaften
CAS-Nummer |
667900-04-1 |
---|---|
Molekularformel |
C27H31FO |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
4-ethoxy-2-fluoro-1-[4-[2-(4-pentylphenyl)ethyl]phenyl]benzene |
InChI |
InChI=1S/C27H31FO/c1-3-5-6-7-21-8-10-22(11-9-21)12-13-23-14-16-24(17-15-23)26-19-18-25(29-4-2)20-27(26)28/h8-11,14-20H,3-7,12-13H2,1-2H3 |
InChI-Schlüssel |
WXEQVTFLOOVJGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)CCC2=CC=C(C=C2)C3=C(C=C(C=C3)OCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.